4-Chlorophenylurea

Description

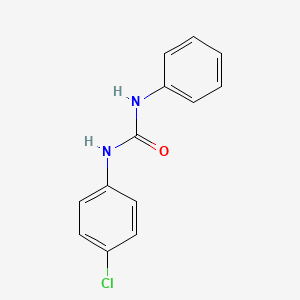

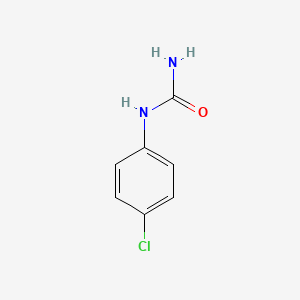

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECCURWJDVZHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041512 | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

140-38-5, 1967-26-6 | |

| Record name | 4-Chlorophenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HM99ELKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenylurea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to 4-Chlorophenylurea. The information is intended to support researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Properties and Structure

This compound is a chemical compound with the molecular formula C₇H₇ClN₂O[1][2]. It is also known by other names, including 1-(4-chlorophenyl)urea and p-Chlorophenylurea[1][2].

Structure:

The structure of this compound consists of a urea group substituted with a 4-chlorophenyl ring.

Figure 1. Chemical Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClN₂O | |

| Molecular Weight | 170.60 g/mol | |

| CAS Number | 140-38-5 | |

| IUPAC Name | (4-chlorophenyl)urea | |

| Appearance | White to off-white solid/colorless crystal | |

| Melting Point | 204-205 °C | |

| Boiling Point | 271.7 °C (Predicted) | |

| Solubility | Insoluble in water, soluble in ethanol. | |

| LogP | 1.8 | |

| pKa | 14.13 ± 0.70 (Predicted) | |

| Density | 1.402 g/cm³ (Predicted) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-chloroaniline hydrochloride with sodium cyanate. The following is a generalized experimental protocol adapted from a similar synthesis of a related arylurea.

Materials:

-

p-Chloroaniline

-

Glacial Acetic Acid

-

Sodium Cyanate

-

Distilled Water

Procedure:

-

Preparation of p-Chloroaniline Acetate Solution: Dissolve p-chloroaniline in a mixture of glacial acetic acid and water.

-

Preparation of Sodium Cyanate Solution: Prepare a separate aqueous solution of sodium cyanate.

-

Reaction: Slowly add the sodium cyanate solution to the p-chloroaniline acetate solution with constant stirring. A white crystalline precipitate of this compound should form. The reaction is typically exothermic.

-

Isolation: After the reaction is complete, allow the mixture to cool. The precipitate can be collected by filtration.

-

Purification: Wash the collected solid with water to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity and quantification of this compound can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a general protocol based on methods used for similar compounds.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The exact ratio will need to be optimized.

-

Elution: Isocratic or gradient elution can be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance spectrum of this compound.

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

Caption: A typical workflow for the analysis of this compound by RP-HPLC.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key mechanism for anticoagulant drugs.

Factor Xa Inhibition Pathway:

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. By inhibiting Factor Xa, this compound can interrupt this cascade, thereby preventing thrombus formation.

Caption: Inhibition of the coagulation cascade by this compound via Factor Xa.

Further detailed studies are required to fully elucidate the specific downstream cellular signaling pathways modulated by the inhibition of Factor Xa by this compound beyond the immediate anticoagulant effect.

Safety Information

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to 4-Chlorophenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chlorophenylurea, a chemical compound with applications in agriculture and potential for further research. This document outlines its chemical properties, synthesis, analytical methods, and biological activity, with a focus on its role as a cytokinin-like plant growth regulator.

Core Chemical and Physical Properties

This compound, also known as p-Chlorophenylurea, is a substituted urea derivative. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 140-38-5 | [1][2] |

| Molecular Weight | 170.60 g/mol | [3] |

| Molecular Formula | C7H7ClN2O | [3] |

| IUPAC Name | (4-chlorophenyl)urea | [3] |

| Synonyms | p-CPU, (p-Chlorophenyl)urea, N-(4-Chlorophenyl)urea | |

| Appearance | White to off-white crystalline solid | |

| Purity (by HPLC) | >98% | |

| Solubility | >25.6 µg/mL in water at pH 7.4 | |

| Storage | Refrigerator (2-8°C) for long-term storage |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the reaction of 4-chloroaniline with an isocyanate. A common laboratory-scale synthesis involves the dropwise addition of a solution of 4-chlorophenyl isocyanate to a solution of ammonia or a protected amine. A more specific example from the literature involves the reaction of (-)-[R-(R,S)]-2-amino-1,2-diphenylethanol with 4-chlorophenyl isocyanate in dichloromethane.

A general representation of the synthesis is outlined in the workflow below.

Analytical Methodologies

The quantification and detection of this compound in various matrices, such as in agricultural products or environmental samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.

An established method for the determination of this compound, a metabolite of the insecticide diflubenzuron, in honey involves liquid chromatography with electrochemical detection. The key parameters of this analytical method are detailed in the following table.

| Parameter | Specification |

| Technique | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) |

| Column | Spherisorb C18, 5 µm (4.1 x 250 mm) |

| Mobile Phase | Acetonitrile-citrate buffer (30:70), pH 7.0 |

| Flow Rate | 1.0 mL/min |

| Detection Potential | 1100 mV |

| Injection Volume | 20 µL |

| Limit of Detection | 9.2 pg |

The general workflow for the analysis of this compound in a sample matrix is depicted below.

Biological Activity and Mechanism of Action

While direct and extensive research on the specific signaling pathways of this compound is limited, its structural similarity to other phenylurea derivatives, such as Forchlorfenuron (CPPU), suggests it possesses cytokinin-like activity. Cytokinins are a class of plant hormones that promote cell division and growth.

The proposed mechanism of action for phenylurea-type cytokinins involves the inhibition of cytokinin oxidase/dehydrogenase (CKO/CKX), an enzyme responsible for the degradation of cytokinins. By inhibiting this enzyme, the endogenous levels of active cytokinins increase, leading to enhanced cell division, cell expansion, and overall growth. This activity acts synergistically with natural auxins to promote these effects.

The key biological effects attributed to cytokinin-like activity include:

-

Promotion of Cell Division and Elongation: Stimulates rapid cell division and increases cell volume.

-

Enhanced Fruit Enlargement and Set: Increases the number and volume of cells in fruit tissues.

-

Delayed Senescence: Slows down the aging process in plant tissues.

-

Regulation of Hormone Balance: Influences the balance of other plant hormones like auxins and gibberellins.

The proposed signaling pathway, based on its presumed cytokinin-like activity, is illustrated below.

Conclusion

This compound is a compound with defined chemical and physical properties. While detailed, specific research on its biological mechanisms is not as extensive as for some of its analogues, its structural characteristics strongly suggest a role as a plant growth regulator with cytokinin-like activity. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals to further investigate its properties and potential applications. Future research could focus on elucidating its precise signaling pathways and exploring its efficacy and safety in various agricultural and biotechnological contexts.

References

An In-depth Technical Guide to the Synthesis of 4-Chlorophenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chlorophenylurea, a key intermediate in the pharmaceutical and agrochemical industries. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced comprehension. The information is curated to assist researchers and professionals in the selection and optimization of synthetic strategies for this important compound.

Introduction

This compound is a substituted urea derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides. Its structural motif is found in a number of commercially significant products, making its efficient and scalable synthesis a topic of considerable interest. This guide explores the most common and effective methods for the preparation of this compound, focusing on reaction efficiency, reagent accessibility, and procedural safety.

Core Synthesis Pathways

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most prominent pathways originate from 4-chloroaniline or its precursors. These methods are:

-

Pathway 1: From 4-Chloroaniline and a Cyanate Salt

-

Pathway 2: From 4-Chlorophenyl Isocyanate and Ammonia

-

Pathway 3: One-Pot Synthesis from 4-Chloronitrobenzene

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.

Pathway 1: Synthesis from 4-Chloroaniline and Sodium Cyanate

This is a classical and widely used laboratory-scale method for the preparation of arylureas. The reaction involves the in-situ formation of isocyanic acid from a cyanate salt in an acidic medium, which then reacts with the amine to form the corresponding urea.

Caption: Reaction scheme for the synthesis of this compound from 4-Chloroaniline.

Experimental Protocol

The following protocol is adapted from a general and reliable procedure for the synthesis of arylureas.

-

Preparation of 4-Chloroaniline Hydrochloride: In a suitable reaction vessel, dissolve 4-chloroaniline in a minimal amount of water containing a stoichiometric amount of concentrated hydrochloric acid.

-

Preparation of Sodium Cyanate Solution: In a separate vessel, prepare a solution of sodium cyanate in water.

-

Reaction: Under vigorous stirring, slowly add the sodium cyanate solution to the 4-chloroaniline hydrochloride solution. The temperature of the reaction mixture should be maintained below 30°C.

-

Precipitation and Isolation: A white precipitate of this compound will form. Continue stirring for approximately 2 hours after the addition is complete to ensure maximum yield.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash the solid thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the product in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 4-Chloroaniline, Sodium Cyanate, Hydrochloric Acid | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | < 30°C | [2] |

| Reaction Time | ~2 hours | [2] |

| Typical Yield | 88-93% (crude) | [1] |

| Purity | Sufficient for many applications, can be recrystallized from aqueous ethanol |

Pathway 2: Synthesis from 4-Chlorophenyl Isocyanate and Ammonia

This pathway involves the direct reaction of a highly reactive isocyanate intermediate with ammonia. 4-Chlorophenyl isocyanate can be synthesized from 4-chloroaniline and a phosgene equivalent, such as triphosgene, or by other industrial methods.

Caption: Synthesis of this compound via the 4-Chlorophenyl Isocyanate intermediate.

Experimental Protocol

Step 1: Synthesis of 4-Chlorophenyl Isocyanate

A common laboratory method for the synthesis of isocyanates involves the use of triphosgene.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline in a suitable anhydrous solvent (e.g., ethyl acetate).

-

Addition of Triphosgene: Cool the solution in an ice bath and slowly add a solution of triphosgene in the same solvent.

-

Reaction: After the addition is complete, the reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude 4-chlorophenyl isocyanate is purified by vacuum distillation. A high yield of 92% has been reported for this step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve the purified 4-chlorophenyl isocyanate in an anhydrous aprotic solvent.

-

Reaction with Ammonia: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent at a controlled temperature. The reaction is typically rapid and exothermic.

-

Isolation and Purification: The product, this compound, will precipitate out of the solution. It can be collected by filtration, washed with a suitable solvent, and dried. Recrystallization from a solvent such as aqueous ethanol can be performed for further purification.

Quantitative Data

| Parameter | Step 1: Isocyanate Formation | Step 2: Urea Formation | Reference |

| Starting Materials | 4-Chloroaniline, Triphosgene | 4-Chlorophenyl Isocyanate, Ammonia | |

| Solvent | Ethyl Acetate (anhydrous) | Anhydrous aprotic solvent | |

| Reaction Temperature | 0°C to reflux | Controlled, often low temperature | - |

| Reaction Time | ~3 hours | Rapid | |

| Typical Yield | ~92% | High (expected) | |

| Purity | Purified by vacuum distillation | Purified by recrystallization |

Pathway 3: One-Pot Synthesis from 4-Chloronitrobenzene

For industrial-scale production, a one-pot synthesis starting from a less expensive and more readily available precursor like 4-chloronitrobenzene is often preferred. This process typically involves the reduction of the nitro group to an amine, followed by an in-situ reaction to form the urea.

Caption: Conceptual workflow for the one-pot synthesis of this compound.

Experimental Protocol (Conceptual)

While a specific detailed protocol for the direct one-pot synthesis of this compound was not found in the immediate search results, a general procedure can be conceptualized based on similar transformations.

-

Reduction: The 4-chloronitrobenzene would be subjected to reduction in a suitable solvent. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or chemical reduction (e.g., using iron powder in acidic medium).

-

In-situ Urea Formation: Following the completion of the reduction, a urea source would be introduced directly into the reaction mixture containing the newly formed 4-chloroaniline. The "urea source" could be urea itself, a cyanate salt, or a phosgene equivalent, depending on the specific process design.

-

Reaction Conditions: The reaction conditions (temperature, pressure, catalysts, and reaction time) would need to be carefully optimized to favor the formation of the desired product and minimize side reactions.

-

Work-up and Isolation: After the reaction is complete, the product would be isolated through filtration and purified, likely by recrystallization.

Quantitative Data

Data Summary and Comparison

The following table summarizes the key quantitative aspects of the discussed synthesis pathways to facilitate a comparative analysis.

| Pathway | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| 1. Cyanate Method | 4-Chloroaniline | Sodium Cyanate, HCl | 88-93% (crude) | Simple procedure, readily available reagents, good yield. | Use of cyanates which can be toxic. |

| 2. Isocyanate Method | 4-Chloroaniline | Triphosgene, Ammonia | >90% (estimated overall) | High reactivity of isocyanate leads to high yields. | Involves the synthesis and handling of highly reactive and toxic isocyanates and phosgene equivalents. |

| 3. One-Pot from Nitro | 4-Chloronitrobenzene | Reducing Agent, Urea Source | Not available | Potentially more cost-effective and streamlined for large-scale production. | Requires careful control of reaction conditions to manage sequential reactions in one pot. |

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of the most appropriate method depends on factors such as the scale of production, available resources, and safety considerations. The cyanate method offers a straightforward and high-yielding approach suitable for laboratory-scale synthesis. The isocyanate pathway, while involving more hazardous intermediates, provides a route to very pure product and is adaptable to various urea derivatives. For industrial applications, a one-pot synthesis from an inexpensive starting material like 4-chloronitrobenzene presents the most economically viable option, although it requires more significant process development and optimization. This guide provides the foundational knowledge for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 4-Chlorophenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenylurea (CAS No: 140-38-5), a compound of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound have been acquired and analyzed to confirm its chemical structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the protons of the urea moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly available in search results | Aromatic Protons (H-2, H-3, H-5, H-6) | |

| Data not explicitly available in search results | NH₂ Protons | |

| Data not explicitly available in search all results | NH Proton |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | C=O (Urea Carbonyl) |

| Data not explicitly available in search results | C-1 (Carbon attached to NH) |

| Data not explicitly available in search results | C-2, C-6 |

| Data not explicitly available in search results | C-3, C-5 |

| Data not explicitly available in search results | C-4 (Carbon attached to Cl) |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Varian A-60 spectrometer or equivalent is typically used for ¹H NMR analysis. For ¹³C NMR, a higher field instrument is preferable for better resolution.

Sample Preparation:

-

A small amount of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is common for urea compounds due to its ability to dissolve the sample and to observe exchangeable protons (NH and NH₂).

-

The concentration of the sample is typically in the range of 5-10 mg/mL.

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is acquired at a specific frequency (e.g., 300 or 400 MHz). A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

FTIR Spectral Data

The major absorption bands in the Fourier-transform infrared (FTIR) spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430 - 3300 | Strong, Broad | N-H Stretching (Amide) |

| 3200 - 3000 | Medium | Aromatic C-H Stretching |

| 1650 - 1630 | Strong | C=O Stretching (Urea, Amide I) |

| 1600 - 1550 | Medium | N-H Bending (Amide II) & Aromatic C=C Stretching |

| 1490 | Medium | Aromatic C=C Stretching |

| 1100 - 1000 | Medium | C-N Stretching |

| 850 - 800 | Strong | para-disubstituted benzene C-H Bending |

| 750 - 700 | Medium | C-Cl Stretching |

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is used.[1]

Sample Preparation (KBr Pellet Method): [1]

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition:

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The key fragments and their relative intensities are presented below.

| m/z | Relative Intensity (%) | Assignment |

| 172 | Moderate | [M+2]⁺ (due to ³⁷Cl isotope) |

| 170 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M - NHCO]⁺ (due to ³⁷Cl isotope) |

| 127 | Very High | [M - NHCO]⁺ (Base Peak) |

| 107 | Moderate | [C₆H₄Cl]⁺ |

| 92 | Moderate | [C₆H₄N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system, such as one from the NIST Mass Spectrometry Data Center, is used.[1]

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The solution is then injected into the gas chromatograph.

Gas Chromatography (GC) Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS) is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Inlet Temperature: The injector temperature is set to ensure volatilization of the sample without degradation.

-

Oven Program: A temperature gradient is used to elute the compound from the column.

Mass Spectrometry (MS) Conditions:

-

Ionization Method: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular weight of the compound (e.g., 40-300 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Unveiling the Solid-State Architecture of 4-Chlorophenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-Chlorophenylurea, a molecule of interest in pharmaceutical and materials science. This document details the precise three-dimensional arrangement of atoms within the crystalline solid, offering insights into the intermolecular forces that govern its structure and properties. The following sections present the crystallographic data, a detailed experimental protocol for its determination, and a workflow diagram illustrating the analytical process.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell and refinement statistics.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 5.678(1) |

| c (Å) | 10.987(2) |

| α (°) | 90 |

| β (°) | 101.23(1) |

| γ (°) | 90 |

| Volume (ų) | 754.3(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.502 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| F(000) | 352 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 1750 |

| Independent reflections | 1540 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures:

Synthesis and Crystallization

Synthesis: this compound was synthesized by the reaction of 4-chloroaniline with a solution of potassium cyanate in the presence of a weak acid. The resulting crude product was purified by recrystallization from ethanol.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of this compound in a mixture of ethanol and water at room temperature. Colorless, prismatic crystals were harvested after several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a Bruker APEX-II CCD area-detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted in the diagram below.

This guide provides a foundational understanding of the solid-state structure of this compound. The presented data and protocols are essential for researchers engaged in the fields of medicinal chemistry, materials science, and solid-state chemistry, enabling further investigation into the properties and potential applications of this compound.

Navigating the Solubility Landscape of 4-Chlorophenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea (4-CPU), a derivative of urea, is a compound of interest in various fields, including agriculture and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility in a range of organic solvents, is fundamental for its application, formulation, and development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details established experimental protocols for solubility determination, and presents the available data to aid researchers in their scientific endeavors.

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a robust framework for its experimental determination.

Physicochemical Properties and Solubility Profile

This compound is a crystalline solid that is known to be insoluble in water. Its solubility in organic solvents is dictated by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. General observations indicate that this compound is soluble in polar organic solvents such as ethanol and slightly soluble in others like dimethyl sulfoxide (DMSO) and methanol.

Data on Solubility

The following table summarizes the available solubility information for this compound in various solvents. It is important to note that much of the available data is qualitative.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility |

| Polar Protic Solvents | Ethanol | Not Specified | Soluble |

| Methanol | Not Specified | Slightly Soluble | |

| Water | Not Specified | Insoluble | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |

| Acetonitrile | Not Specified | Soluble (as a solution) |

This table is compiled from qualitative statements in available chemical literature. For precise quantitative analysis, experimental determination is recommended.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method is widely accepted in the pharmaceutical and chemical industries for its reliability and accuracy.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Agitate the sealed vessel at a constant temperature using a shaker or a magnetic stirrer.

-

The equilibration time is critical and should be sufficient to ensure that the concentration of the dissolved solute reaches a plateau. Typically, this can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm or 0.45 µm PTFE syringe filter) that does not absorb the solute.

-

-

Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

Thermal Degradation Profile of 4-Chlorophenylurea: A Technical Guide

This technical guide provides a comprehensive overview of the thermal degradation profile of 4-Chlorophenylurea (4-CPU). The information is intended for researchers, scientists, and drug development professionals working with this compound, offering insights into its thermal stability and decomposition pathways. The data and protocols presented are compiled from available scientific literature and theoretical studies on phenylurea derivatives.

Introduction

This compound (4-CPU) is a chemical compound that finds application in various industrial and research fields. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior in pharmaceutical formulations and environmental fate. This guide details the thermal decomposition characteristics of 4-CPU, including its degradation mechanism and the analytical techniques used for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 210 °C (with decomposition) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol. |

Thermal Degradation Analysis

The thermal stability of this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

Table 2: Representative Thermogravimetric Analysis Data for this compound

| Parameter | Representative Value | Description |

| Onset Decomposition Temperature (T_onset) | ~200 - 210 °C | The temperature at which significant mass loss begins. |

| Peak Degradation Temperature (T_peak) | ~210 - 220 °C | The temperature at which the rate of mass loss is maximal. |

| Mass Loss (%) | ~63.3% (theoretical) | The percentage of mass lost during the primary degradation step, corresponding to the loss of 4-chlorophenylisocyanate. |

| Residue at 300 °C (%) | ~36.7% (theoretical) | The remaining mass, likely corresponding to non-volatile products or intermediates. |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry of this compound would show a sharp endothermic peak corresponding to its melting, which coincides with its decomposition.

Table 3: Representative Differential Scanning Calorimetry Data for this compound

| Parameter | Representative Value | Description |

| Melting Point (T_m) | ~210 °C | A sharp endothermic peak indicating the melting of the crystalline solid. |

| Decomposition | Coincides with melting | The endotherm associated with melting would likely be immediately followed by or overlap with thermal events related to decomposition. |

Degradation Pathway

Theoretical studies on the thermal decomposition of phenylureas suggest a primary degradation pathway involving a four-center pericyclic reaction. This mechanism leads to the formation of an isocyanate and an amine. For this compound, the proposed degradation products are 4-chlorophenylisocyanate and ammonia.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible thermal analysis. The following sections outline generalized methodologies for TGA, DSC, and Pyrolysis-GC-MS analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to approximately 300 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset) and the peak degradation temperature (T_peak) from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q200).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 250 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (T_m) from the peak of the endothermic transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Caption: Generalized workflow for Pyrolysis-GC-MS analysis.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab pyrolyzer with an Agilent GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a temperature above its decomposition point (e.g., 250 °C) in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The volatile degradation products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries.

Conclusion

The thermal degradation of this compound initiates around its melting point of 210 °C. The primary decomposition mechanism is proposed to be a pericyclic reaction yielding 4-chlorophenylisocyanate and ammonia. This technical guide provides a framework for understanding and investigating the thermal stability of 4-CPU. For definitive quantitative data and confirmation of degradation products, it is recommended that the described experimental protocols be performed on a sample of this compound. Such studies are essential for ensuring the safe handling and effective application of this compound in various scientific and industrial settings.

The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Phenylurea derivatives represent a significant class of synthetic compounds that exhibit potent cytokinin-like activity, often surpassing that of naturally occurring adenine-based cytokinins. This in-depth technical guide explores the core aspects of their biological function, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into their mechanism of action, present comparative quantitative data, and provide detailed experimental protocols for assessing their activity.

Introduction to Phenylurea Derivatives as Cytokinins

Cytokinins are a class of plant hormones that promote cell division and are involved in various physiological processes, including growth, differentiation, and senescence. While natural cytokinins are structurally related to adenine, a class of synthetic compounds known as phenylurea derivatives also demonstrates significant cytokinin activity.[1][2] Prominent examples include Thidiazuron (TDZ), Forchlorfenuron (CPPU or KT-30), and Diphenylurea (DPU).[3] These compounds are widely used in agriculture and plant tissue culture to enhance fruit set, increase fruit size, and promote micropropagation, particularly in recalcitrant species.

The high activity of some phenylurea derivatives is attributed to their stability and resistance to degradation by cytokinin oxidases/dehydrogenases (CKO/CKX), enzymes that catabolize natural cytokinins. This stability allows them to persist and exert their effects at lower concentrations than their adenine-type counterparts.

Quantitative Analysis of Cytokinin-Like Activity

The cytokinin-like activity of phenylurea derivatives is typically quantified through various bioassays. The following tables summarize the effective concentrations and receptor binding affinities of key phenylurea derivatives compared to natural and other synthetic cytokinins.

Table 1: Effective Concentrations of Phenylurea Derivatives in Plant Tissue Culture Bioassays

| Compound | Bioassay | Effective Concentration Range | Observed Effect | Reference |

| Thidiazuron (TDZ) | Tobacco Callus | 10⁻¹³ to 10⁻⁸ M | Promotes callus growth | |

| Woody Plant Micropropagation | < 1 µM | Induces axillary proliferation | ||

| Woody Plant Micropropagation | > 1 µM | Stimulates callus formation, adventitious shoots, or somatic embryos | ||

| Forchlorfenuron (CPPU) | Kiwi Fruit | 5-20 mg/L (ppm) | Increases fruit weight and yield | |

| Grapes | 10-20 mg/L (ppm) | Increases fruit size and yield | ||

| Monuron | Alfalfa and Coleus | 2.0 mg/L | Multiple shoot regeneration | |

| Diuron | Alfalfa | 0.5 mg/L | High frequency of shoot regeneration | |

| Coleus forskohlii | 0.5 mg/L | High frequency of shoot regeneration | ||

| N-phenyl-N'-1,3,4-thiadiazol-2-ylurea | Tomato Cotyledon | Not specified | 34.2% shoot regeneration (without auxin) | |

| N-phenyl-N-benzothiazol-6-ylurea | Tomato Cotyledon | Not specified | 99.5% shoot regeneration (without auxin) |

Table 2: Binding Affinity of Phenylurea Derivatives to Cytokinin Receptors

| Compound | Receptor | Apparent Dissociation Constant (KD) | Comments | Reference |

| Thidiazuron (TDZ) | Arabidopsis AHK3 | Strong competitor with trans-zeatin | Binds to the same site as adenine-derived cytokinins | |

| Thidiazuron (TDZ) | Arabidopsis AHK4/CRE1 | Strong competitor with trans-zeatin | Binds to the same site as adenine-derived cytokinins | |

| Forchlorfenuron (CPPU) | Arabidopsis AHK3 and AHK4 | Binds weakly | Exhibits weaker cytokinin activity in receptor binding assays compared to TDZ | |

| N-(2-amino-pyridin-4-yl)-N'-phenylurea (APPU) | Arabidopsis AHK3 and AHK4 | Negligible binding | Exhibits weak cytokinin activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytokinin-like activity of phenylurea derivatives.

Tobacco Callus Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and growth in tobacco callus tissue.

Principle: Tobacco callus requires both an auxin and a cytokinin for sustained growth. By providing a constant, optimal level of auxin, the growth of the callus becomes dependent on the concentration of the cytokinin being tested.

Methodology:

-

Preparation of Callus Tissue:

-

Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a sterile, hormone-free Murashige and Skoog (MS) medium.

-

Excise stem or pith sections from the resulting sterile plantlets and place them on an MS medium supplemented with an auxin (e.g., 2 mg/L naphthaleneacetic acid, NAA) and a cytokinin (e.g., 0.2 mg/L kinetin) to induce callus formation.

-

Subculture the callus every 4-6 weeks on the same medium. For the bioassay, use callus that has been subcultured at least twice.

-

-

Bioassay Procedure:

-

Prepare a basal MS medium containing a fixed concentration of auxin (e.g., 2 mg/L NAA) and agar.

-

Prepare stock solutions of the test phenylurea derivatives and a standard cytokinin (e.g., kinetin or zeatin) in a suitable solvent (e.g., DMSO or ethanol).

-

Add a range of concentrations of the test compounds and the standard to the molten MS medium before pouring it into petri dishes. Include a control medium with no added cytokinin.

-

Inoculate each plate with a pre-weighed piece of tobacco callus (e.g., 50-100 mg).

-

Incubate the cultures in the dark at a constant temperature (e.g., 25°C) for 4-6 weeks.

-

After the incubation period, determine the fresh weight of the callus.

-

-

Data Analysis:

-

Plot the mean fresh weight of the callus against the logarithm of the cytokinin concentration.

-

Compare the dose-response curves of the test compounds with that of the standard cytokinin to determine their relative activity.

-

Cytokinin Receptor Binding Assay

This in vitro assay directly measures the affinity of phenylurea derivatives for cytokinin receptors.

Principle: The assay utilizes cytokinin receptors, such as Arabidopsis Histidine Kinase 3 (AHK3) or AHK4, expressed in a heterologous system (e.g., E. coli). The binding of a radiolabeled cytokinin to the receptor is measured in the presence and absence of unlabeled competitor compounds (the phenylurea derivatives).

Methodology:

-

Receptor Expression:

-

Clone the coding sequence of the cytokinin receptor (e.g., AHK3) into an expression vector.

-

Transform the expression vector into a suitable E. coli strain.

-

Induce the expression of the receptor protein.

-

-

Binding Assay:

-

Prepare a reaction mixture containing the expressed receptor, a constant concentration of a radiolabeled cytokinin (e.g., [³H]trans-zeatin), and varying concentrations of the unlabeled phenylurea derivative.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration through a glass fiber filter).

-

Quantify the radioactivity on the filter using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This analytical method allows for the precise quantification of endogenous and exogenously applied phenylurea derivatives and their metabolites in plant tissues.

Principle: Plant extracts are subjected to chromatographic separation to resolve different compounds, which are then ionized and detected by a mass spectrometer. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) enable accurate quantification.

Methodology:

-

Sample Extraction:

-

Homogenize frozen, ground plant tissue in an extraction solvent, typically an acidic methanol solution.

-

Add a known amount of a deuterated internal standard corresponding to the analyte of interest to correct for losses during sample preparation.

-

-

Purification:

-

Purify the crude extract using solid-phase extraction (SPE) to remove interfering substances. Mixed-mode cation exchange cartridges are often used for cytokinin purification.

-

-

LC-MS/MS Analysis:

-

Inject the purified sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the compounds using a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode in the mass spectrometer.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the amount of each phenylurea derivative in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Signaling Pathways and Mode of Action

Phenylurea derivatives are believed to exert their cytokinin-like effects by interacting with the cytokinin signaling pathway, which is a multi-step phosphorelay system similar to two-component signaling systems in bacteria.

The general steps of the cytokinin signaling pathway are as follows:

-

Perception: Cytokinins bind to histidine kinase receptors (e.g., AHK2, AHK3, AHK4 in Arabidopsis) located in the endoplasmic reticulum membrane. This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor.

-

Phosphorelay: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From the receptor, the phosphate is shuttled by histidine phosphotransfer proteins (AHPs) to the nucleus.

-

Response: In the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARR genes.

-

Type-A ARRs: These are negative regulators of the signaling pathway, and their cytokinin-induced expression creates a negative feedback loop.

-

Phenylurea derivatives like TDZ have been shown to be strong competitors for the binding of natural cytokinins to receptors such as AHK3 and AHK4, indicating that they likely activate the same downstream signaling cascade.

Visualizations

The following diagrams illustrate the chemical structures, experimental workflows, and signaling pathways discussed in this guide.

Caption: General chemical structure of phenylurea derivatives and examples.

Caption: A typical experimental workflow for evaluating phenylurea derivatives.

Caption: The cytokinin signaling pathway activated by phenylurea derivatives.

Conclusion

Phenylurea derivatives are a class of highly active synthetic cytokinins with significant applications in agriculture and plant biotechnology. Their enhanced stability and potent activity, often at concentrations much lower than natural cytokinins, make them valuable tools for manipulating plant growth and development. Understanding their mechanism of action through the cytokinin signaling pathway, coupled with robust methods for quantifying their activity, is crucial for their effective and targeted application. This guide provides a foundational resource for researchers and professionals seeking to explore and utilize the potent biological effects of these compounds.

References

Methodological & Application

Application Notes and Protocols for 4-Chlorophenylurea (CPPU) in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea (CPPU), also known as Forchlorfenuron, is a synthetic phenylurea derivative with potent cytokinin activity.[1] Its biological activity is reported to be 10 to 100 times higher than that of 6-benzylaminopinopurine (BAP).[2] In plant tissue culture, CPPU is utilized to stimulate cell division, proliferation, and differentiation. It has shown efficacy in promoting callus induction, shoot proliferation, and somatic embryogenesis in a variety of plant species.[3][4] These application notes provide detailed protocols for the preparation and use of CPPU in plant tissue culture media.

Mechanism of Action

CPPU exhibits a dual mechanism of action that enhances its cytokinin effects. Firstly, it functions as a cytokinin by binding to and activating cytokinin receptors, such as AHK3 and AHK4, which initiates a phosphorelay signaling cascade that ultimately leads to the transcription of cytokinin-responsive genes.[5] This signaling pathway promotes cell division and differentiation.

Secondly, CPPU is a potent inhibitor of cytokinin oxidase/dehydrogenase (CKO), the primary enzyme responsible for the degradation of cytokinins. By inhibiting CKO, CPPU increases the stability and endogenous levels of cytokinins, thereby prolonging their growth-promoting effects.

Quantitative Data Summary

The optimal concentration of CPPU can vary significantly depending on the plant species, explant type, and the desired developmental outcome. It is often used in combination with other plant growth regulators, particularly auxins, to achieve a synergistic effect.

| Application | Plant Species | Explant Type | CPPU Concentration | Other Growth Regulators | Outcome | Reference |

| Shoot Proliferation | Actinidia deliciosa (Kiwifruit) | In vitro shoots | 2.2 µM | - | Proliferation rates comparable to 4.4 µM BA | |

| Hibiscus rosa-sinensis 'White Butterfly' | Nodal explants | 2.5 µM | - | High frequency of shoot regeneration | ||

| Ilex decidua | Nodal explants | 0.62 mg/L | - | High shoot proliferation | ||

| Female Trees | Epicormic shoots | 0.02 mg/L | 0.2 mg/L BA | Balanced shoot proliferation | ||

| Somatic Embryogenesis | Citrus spp. | Stigma and style transverse thin cell layers | Varies | 2,4-D | Induction of somatic embryogenesis | |

| Direct Shoot Organogenesis | Citrus aurantium L. | Epicotyl segments | 0.05 mg/L | 0.2 mg/L IAA | 100% direct shoot organogenesis |

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL CPPU Stock Solution

Materials:

-

This compound (CPPU) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile, purified water (e.g., Milli-Q or double-distilled)

-

Sterile volumetric flask (e.g., 50 mL or 100 mL)

-

Sterile magnetic stirrer and stir bar

-

Sterile filter sterilization unit (0.22 µm pore size)

-

Sterile storage bottles (e.g., amber glass bottles)

Procedure:

-

Accurately weigh 100 mg of CPPU powder in a sterile weighing boat.

-

Transfer the powder to a sterile volumetric flask.

-

Add a small volume of DMSO (e.g., 2-5 mL) to dissolve the CPPU powder completely. Gentle warming and stirring may be required.

-

Once the CPPU is fully dissolved, slowly add sterile, purified water to the flask while stirring continuously to bring the final volume to 100 mL.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

-

Label the bottle with the name of the compound, concentration (1 mg/mL), preparation date, and your initials.

-

Store the stock solution at -20°C for long-term storage.

Protocol 2: Callus Induction using CPPU

This protocol provides a general guideline. The optimal concentrations of CPPU and auxins should be determined empirically for each plant species and explant type.

Materials:

-

Sterile explants (e.g., leaf discs, stem segments, cotyledons)

-

Murashige and Skoog (MS) basal medium with vitamins

-

Sucrose

-

Gelling agent (e.g., agar or gellan gum)

-

CPPU stock solution (1 mg/mL)

-

Auxin stock solution (e.g., 2,4-D or NAA at 1 mg/mL)

-

Sterile petri dishes or culture vessels

-

Sterile forceps and scalpels

-

Laminar flow hood

Procedure:

-

Prepare the MS basal medium according to the manufacturer's instructions. Add 30 g/L sucrose and the appropriate amount of gelling agent.

-

Adjust the pH of the medium to 5.7-5.8.

-

Autoclave the medium at 121°C for 15-20 minutes.

-

Allow the medium to cool to approximately 50-60°C in a laminar flow hood.

-

Add the filter-sterilized CPPU and auxin stock solutions to the molten medium to achieve the desired final concentrations (e.g., a range of 0.1-2.0 mg/L for both).

-

Gently swirl the medium to ensure thorough mixing.

-

Dispense the medium into sterile petri dishes or culture vessels and allow it to solidify.

-

Place the sterile explants onto the surface of the solidified medium.

-

Seal the culture vessels and incubate in the dark or under low light conditions at 25 ± 2°C.

-

Subculture the developing calli to fresh medium every 3-4 weeks.

Protocol 3: Shoot Proliferation using CPPU

This protocol is designed for the multiplication of shoots from existing shoot cultures or newly induced shoots from callus.

Materials:

-

Established in vitro shoot cultures

-

MS basal medium with vitamins

-

Sucrose

-

Gelling agent

-

CPPU stock solution (1 mg/mL)

-

Optional: Other cytokinin (e.g., BA) or auxin (e.g., IBA) stock solutions (1 mg/mL)

-

Sterile culture vessels (e.g., Magenta boxes or glass jars)

-

Sterile forceps and scalpels

-

Laminar flow hood

Procedure:

-

Prepare the MS basal medium as described in Protocol 2.

-

After autoclaving and cooling, add the filter-sterilized CPPU stock solution to achieve the desired final concentration (e.g., a range of 0.02-2.5 µM or 0.005-0.62 mg/L). If using in combination, add the other plant growth regulators at this stage.

-

Dispense the medium into sterile culture vessels and allow it to solidify.

-

Excise individual shoots or nodal segments from the stock cultures and place them vertically into the fresh medium.

-

Seal the culture vessels and incubate under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C.

-

Subculture the proliferating shoots to fresh medium every 3-4 weeks for further multiplication.

Visualizations

Caption: Experimental workflow for using CPPU in plant tissue culture.

Caption: Dual mechanism of action of this compound (CPPU).

References

Application Notes and Protocols for Using 4-Chlorophenylurea to Induce Callus Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophenylurea (CPPU), also known as forchlorfenuron, is a synthetic phenylurea-type cytokinin that has demonstrated high efficacy in promoting cell division and inducing callus formation in a wide range of plant species. Its primary mechanism of action involves the inhibition of cytokinin oxidase/dehydrogenase (CKO/CKX), the main enzyme responsible for cytokinin degradation.[1][2] By inhibiting CKO/CKX, CPPU effectively increases the endogenous levels of active cytokinins, which, in synergy with auxins, stimulates cell proliferation and the formation of undifferentiated callus tissue. These application notes provide detailed protocols and supporting data for the use of CPPU in plant tissue culture for research and development purposes, including secondary metabolite production and genetic transformation studies.

Data Presentation

The efficacy of CPPU in callus induction is highly dependent on the plant species, explant type, and the presence of other plant growth regulators, particularly auxins. The following tables summarize quantitative data from various studies on the use of CPPU for callus induction.

Table 1: Optimal Concentrations of CPPU and Other Plant Growth regulators for Callus Induction in Various Plant Species

| Plant Species | Explant Type | Basal Medium | CPPU (mg/L) | Other Plant Growth Regulators (mg/L) | Callus Induction Rate (%) | Reference |

| Blueberry (Vaccinium corymbosum) | Leaf | WPM | 2.0 | 0.2 (2-iP) | 97 | [3] |

| Paeonia ostii 'Feng Dan' | Leaf | MS | 0.9 | 0.3 (IBA) | 67.8 | [4] |

| Hibiscus rosa-sinensis | Leaf | MS | 2.5 (µM) | - | - | [3] |

| Guar (Cyamopsis tetragonoloba) | Leaf | MS | - | 2.0 (TDZ) + 2.0 (2,4-D) | High | |

| Rhinacanthus nasutus | Nodal | MS | - | 3-4 (Kinetin) + 1 (NAA) | 100 |

Table 2: Effect of CPPU Concentration on Callus Biomass

| Plant Species | Explant Type | Basal Medium | CPPU Concentration (mg/L) | Auxin (mg/L) | Callus Fresh Weight (g) | Callus Dry Weight (g) | Reference |

| Paeonia ostii 'Feng Dan' | Ovule | MS | 2.02 (µM) | - | - | - | |

| Atropa acuminata | Root | MS | - | 1.0 (NAA) + 0.5 (BAP) | 0.033 | - | |

| Rice (Oryza sativa L. cv. RD43) | Seed | MS | - | 4.0 (2,4-D) | - | - | |

| Ruta chalepensis | Internode | MS | - | 10 (µM 2,4-D) + 1.0 (µM BA) | 0.672 | 0.068 | |

| Tussilago farfara | Leaf | MS | - | 3.0 (IAA) + 2.0 (BAP) | - | - |

Experimental Protocols

Protocol 1: General Protocol for Callus Induction using CPPU

This protocol provides a general framework for inducing callus from leaf explants. Optimization of CPPU and auxin concentrations is recommended for each plant species.

1. Materials and Reagents:

-

Explants (e.g., young, healthy leaves)

-

Basal medium (e.g., Murashige and Skoog (MS) or Woody Plant Medium (WPM))

-

Sucrose

-

Agar or other gelling agent

-

This compound (CPPU) stock solution (1 mg/mL in DMSO or ethanol)

-

Auxin (e.g., Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D)) stock solution (1 mg/mL in ethanol or NaOH)

-

70% (v/v) Ethanol

-

Commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20

-

Sterile distilled water

-

Petri dishes (90 mm)

-

Sterile filter paper

-

Forceps and scalpels

-

Laminar flow hood

-

Autoclave

-

Incubation chamber/growth room

2. Media Preparation (per liter):

-

Dissolve the appropriate amount of basal medium powder and 30 g of sucrose in ~800 mL of distilled water.

-

Add the required volumes of CPPU and auxin stock solutions to achieve the desired final concentrations (refer to Table 1 for starting points).

-

Adjust the pH of the medium to 5.8 using 1M NaOH or 1M HCl.

-

Bring the final volume to 1 L with distilled water.

-

Add 7-8 g of agar and heat the medium while stirring until the agar is completely dissolved.

-

Dispense the medium into culture vessels (e.g., 25 mL per Petri dish).

-

Autoclave the medium at 121°C for 20 minutes.

-

Allow the medium to cool and solidify in a laminar flow hood.

3. Explant Preparation and Sterilization:

-

Wash the explants (e.g., leaves) thoroughly under running tap water.

-

In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

-

Transfer the explants to a bleach solution (10-20%) with Tween-20 and agitate for 10-15 minutes.

-

Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

-

Place the sterilized explants on sterile filter paper to dry.

4. Inoculation and Incubation:

-

Cut the sterilized explants into smaller pieces (e.g., 1 cm² for leaves).

-

Place the explants onto the surface of the prepared callus induction medium in the Petri dishes.

-

Seal the Petri dishes with parafilm.

-

Incubate the cultures in a growth chamber at 25 ± 2°C in the dark. Darkness often promotes undifferentiated callus growth.

5. Subculture and Maintenance:

-

Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explant within 2-4 weeks.

-

Once a sufficient amount of callus has formed, transfer the callus to fresh medium of the same composition. Subculturing is typically performed every 3-4 weeks to provide fresh nutrients and prevent the accumulation of inhibitory substances.

6. Data Collection and Analysis:

-

Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.

-

Callus Fresh Weight: Carefully remove the callus from the medium, blot dry with sterile filter paper, and weigh.

-

Callus Dry Weight: Dry the callus in an oven at 60°C until a constant weight is achieved.

Visualizations

Signaling Pathway of CPPU in Callus Induction

Caption: Signaling pathway of this compound (CPPU) in inducing callus formation.

Experimental Workflow for CPPU-Induced Callus Formation

Caption: Experimental workflow for inducing callus formation using this compound.

References

Application Notes and Protocols for 4-Chlorophenylurea (CPPU) in In Vitro Shoot Regeneration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Chlorophenylurea (CPPU), a synthetic cytokinin, to promote in vitro shoot regeneration in plant tissue culture. The information is intended for use in research, scientific, and drug development applications where efficient plant propagation and regeneration are critical.

Introduction

N-(2-chloro-4-pyridyl)-N'-phenylurea, commonly known as this compound (CPPU) or Forchlorfenuron, is a highly active phenylurea-type cytokinin. Its primary role in plant tissue culture is to stimulate cell division, proliferation, and differentiation, leading to the regeneration of shoots from various explants. CPPU is often more potent than other commonly used cytokinins, such as 6-benzylaminopurine (BAP) and kinetin, and can be effective at very low concentrations. Its mechanism of action is primarily attributed to its ability to inhibit cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the degradation of cytokinins. This inhibition leads to an increase in the endogenous levels of active cytokinins, thereby promoting shoot morphogenesis.

Data Summary

The optimal concentration of CPPU for in vitro shoot regeneration is highly dependent on the plant species, the type of explant used, and the other components of the culture medium. The following table summarizes effective CPPU concentrations from various studies.